5-(benzyloxy)-4-chloropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-4-chloropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-chloropyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chloropyridazinone ring can be reduced to form a dihydropyridazinone derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-4-chloropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-4-chloropyridazine: Similar structure but lacks the ketone group.
4-Chloro-5-(phenylmethoxy)pyridazin-3(2H)-one: Similar structure with a phenylmethoxy group instead of a benzyloxy group.
5-(Benzyloxy)-4-bromopyridazin-3(2H)-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
5-(Benzyloxy)-4-chloropyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1346697-61-7 |
---|---|
Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-chloro-4-phenylmethoxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-9(6-13-14-11(10)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |
InChI Key |
BTFBGGIHXHXQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.